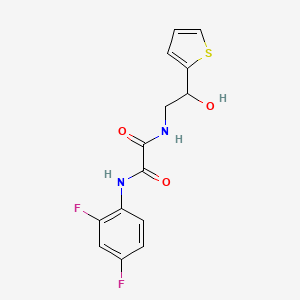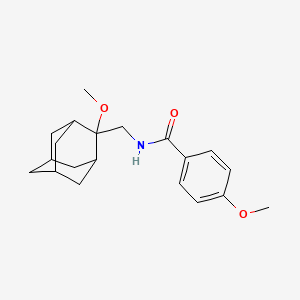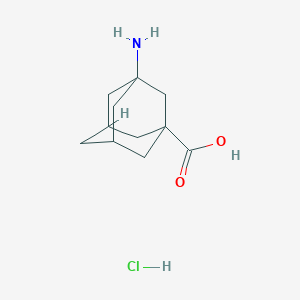
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride, also known as FLM-3, is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with various cellular targets. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to inhibit the activity of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell survival, proliferation, and differentiation. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride also inhibits the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to have various biochemical and physiological effects. Studies have shown that (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can induce cell death in cancer cells by activating apoptotic pathways. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride in lab experiments is its potential therapeutic applications in various diseases. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. However, one of the limitations of using (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride. One of the future directions is to evaluate its efficacy in clinical trials for the treatment of cancer, inflammation, and neurodegenerative disorders. Moreover, further research is needed to elucidate the molecular mechanisms of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride and its interaction with cellular targets. Additionally, the development of novel formulations of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
Métodos De Síntesis
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can be synthesized by the reaction of 6-fluoro-2-methyl-2H-chromene-4-carbaldehyde and 4-aminotetrahydro-2H-pyran in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride.
Aplicaciones Científicas De Investigación
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride can induce cell death in cancer cells by inhibiting the activity of protein kinase CK2, which is a key regulator of cell survival and proliferation. (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
(4S)-6-fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-3,5-6,9H,4,12H2,1H3;1H/t6?,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAKKGJTYPVCOY-PNBBGPGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@@H](C2=C(O1)C=CC(=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2907682.png)
![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)

![N-(3-chloro-2-methylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2907686.png)
![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2907697.png)
![methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2907698.png)
![Lithium 1-cyclopropyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2907699.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2907701.png)
